molecular formula C9H8ClNO2 B13024625 6-Chloroindoline-2-carboxylicacid

6-Chloroindoline-2-carboxylicacid

Cat. No.: B13024625
M. Wt: 197.62 g/mol
InChI Key: LFPMAWCTZRSTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

6-Chloroindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloroindoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

6-Chloroindoline-2-carboxylic acid can be compared with other indole derivatives like:

6-Chloroindoline-2-carboxylic acid stands out due to its unique chlorine substitution, which can enhance its biological activity and specificity .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13)

InChI Key

LFPMAWCTZRSTKM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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